molecular formula C16H9F2N3OS3 B2652622 2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-53-0

2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No. B2652622
CAS RN: 477503-53-0
M. Wt: 393.44
InChI Key: LTMJBRODSHDNSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel thiazolo [4,5-d]pyrimidin-7 (6H)-ones were designed, synthesized, and evaluated as anticancer agents . Among them, two compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . Their possible binding modes with topoisomerase I/DNA complex were proposed on the basis of molecular docking results .

Scientific Research Applications

Antitumor Properties

Benzothiazoles, including fluorinated derivatives, have been studied for their potent cytotoxic activities in vitro. These compounds exhibit selective cytotoxicity against certain human breast cancer cell lines, indicating their potential as antitumor agents. The specific interaction mechanisms, such as the induction of cytochrome P450 CYP1A1, underline their antitumor specificity and pharmaceutical development interest (Hutchinson et al., 2001).

Imaging Applications

Derivatives of benzothiazoles have been synthesized for use in positron emission tomography (PET) imaging. For instance, a fluorinated benzothiazole compound was developed as a potential PET agent for imaging B-Raf(V600E) in cancers, illustrating the compound's utility in diagnostic imaging and potentially guiding therapy (Wang et al., 2013).

Synthesis and Chemical Reactions

Research into benzothiazoles encompasses their synthesis through green chemistry approaches and novel reaction pathways. This includes the development of methods for synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, showcasing advancements in synthesizing benzothiazole derivatives with potential for further chemical and pharmacological exploration (Horishny & Matiychuk, 2020).

Corrosion Inhibition

Benzothiazole derivatives have been explored for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. This application demonstrates the compound's potential in industrial settings to protect metals from corrosion, highlighting the chemical's versatility beyond biomedical applications (Hu et al., 2016).

properties

IUPAC Name

2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3OS3/c1-23-16-20-10-6-5-9-12(13(10)25-16)24-15(19-9)21-14(22)11-7(17)3-2-4-8(11)18/h2-6H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMJBRODSHDNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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